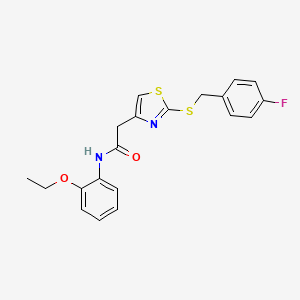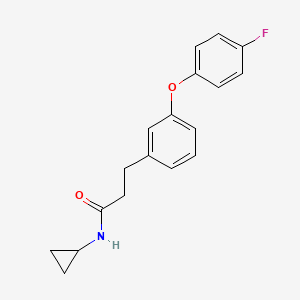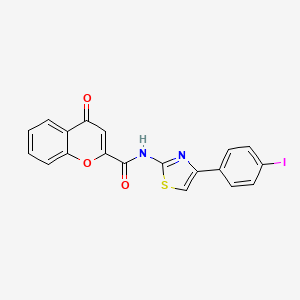
N-(2-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide, also known as SBI-553, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in preclinical studies, and researchers are continuing to explore its potential uses.
Wissenschaftliche Forschungsanwendungen
Synthesis and Microbial Studies
N-(2-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide and related compounds have been explored in the synthesis of new pyridine derivatives, particularly for their antibacterial and antifungal activities. Patel and Agravat (2007) discussed the synthesis of various benzothiazoles and their subsequent screening for antimicrobial properties, highlighting the potential of these compounds in microbial studies (Patel & Agravat, 2007).
Environmental Degradation and Antibiotic Resistance
Ricken et al. (2013) investigated the environmental degradation of sulfonamide antibiotics, identifying metabolites formed during degradation by Microbacterium sp. This study is significant for understanding the environmental impact and potential problems related to antibiotic resistance propagation (Ricken et al., 2013).
Antitumor Properties
The role of sulfonamide derivatives in antitumor activities has been a subject of research. Owa et al. (2002) evaluated sulfonamide-focused libraries in cell-based antitumor screens. Their research provides insights into the essential pharmacophore structure and drug-sensitive cellular pathways for antitumor sulfonamides (Owa et al., 2002).
Neurological Research
Brown-Proctor et al. (1999) explored 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as a reversible inhibitor of acetylcholinesterase (AChE), indicating its potential in neurological research, although they found limitations for in vivo imaging studies of AChE in the brain (Brown-Proctor et al., 1999).
Antimicrobial Activity
Patel and Agravat (2009) also synthesized and evaluated benzothiazole derivatives for antimicrobial activity, demonstrating the effectiveness of these compounds against certain bacterial and fungal strains (Patel & Agravat, 2009).
Cancer Treatment
Shao et al. (2014) discovered 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. Their study highlights the potential of these compounds in cancer treatment, particularly through the inhibition of the PI3K/AKT/mTOR pathway (Shao et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-5-28-23(30)22-21(18-13-17(31-4)11-12-19(18)27(22)3)26-24(28)33-14-20(29)25-15-7-9-16(10-8-15)32-6-2/h7-13H,5-6,14H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTXHOBSNPGQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide](/img/structure/B2719371.png)
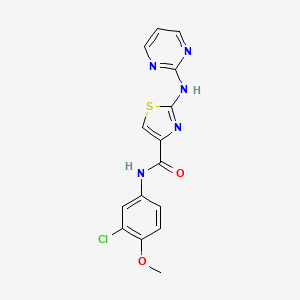
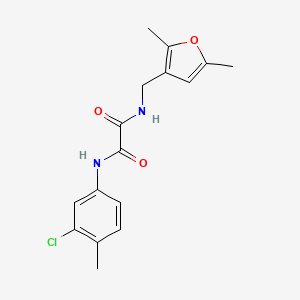
![2-(2-Chlorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719378.png)
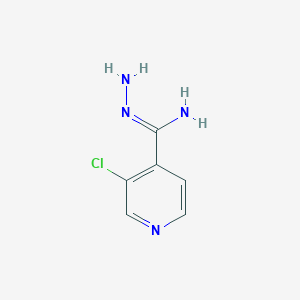
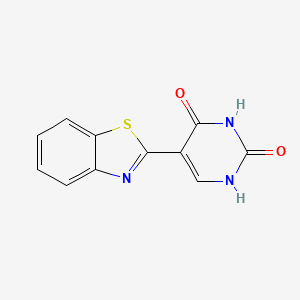
![1-[4-[4-(2,3-Dihydroindol-1-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2719384.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2719385.png)
![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719386.png)
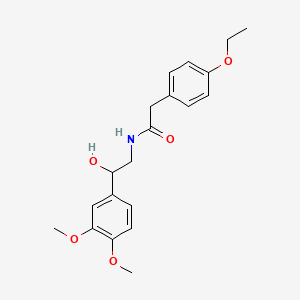
![(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2719388.png)
